N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSAHNJTBGVTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-(Aminomethyl)aniline
The direct sulfonylation of 4-(aminomethyl)aniline with ethanesulfonyl chloride is a classical approach. This method involves nucleophilic attack of the aniline’s primary amine on the electrophilic sulfur center of ethanesulfonyl chloride:
$$
\text{4-(Aminomethyl)aniline} + \text{ClSO}2\text{C}2\text{H}_5 \xrightarrow{\text{Base}} \text{N-[4-(Aminomethyl)phenyl]ethane-1-sulfonamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Reaction Conditions :
- Solvent : Dichloromethane or tetrahydrofuran.
- Base : Triethylamine or pyridine (2–3 equiv).
- Temperature : 0–25°C.
- Yield : 60–75% after hydrochloride salt formation.
Challenges :
- Competitive sulfonylation at the benzylamine group necessitates selective reaction conditions.
- Excess ethanesulfonyl chloride leads to disulfonation byproducts.
Organometallic Approaches Using Sulfinylamine Reagents
The use of tert-butyl sulfinylamine (t-BuONSO) enables a modular synthesis of primary sulfonamides from Grignard reagents. For the target compound, a two-step sequence is proposed:
Sulfonamide Formation :
$$
\text{4-(Bromomethyl)phenylmagnesium bromide} + \text{t-BuONSO} \xrightarrow{-78^\circ \text{C}} \text{N-[4-(Bromomethyl)phenyl]ethane-1-sulfonamide}
$$Amination and Salt Formation :
$$
\text{N-[4-(Bromomethyl)phenyl]ethane-1-sulfonamide} + \text{NH}_3 \xrightarrow{\text{HCl}} \text{N-[4-(Aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride}
$$
Key Advantages :
- Avoids harsh sulfonyl chloride conditions.
- Compatible with sensitive functional groups (e.g., heterocycles).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C → 25°C | Decrease (25%) |
| Grignard Equiv | 1.0 → 1.2 | Increase (12%) |
| t-BuONSO Purity | ≥98% | Critical |
Reductive Amination of Ethylsulfonamide Derivatives
This route employs reductive amination to introduce the aminomethyl group post-sulfonylation:
Synthesis of 4-Formylphenyl Ethanesulfonamide :
$$
\text{4-Formylbenzenesulfonamide} + \text{C}2\text{H}5\text{MgBr} \xrightarrow{} \text{4-Formylphenyl ethanesulfonamide}
$$Reductive Amination :
$$
\text{4-Formylphenyl ethanesulfonamide} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-[4-(Aminomethyl)phenyl]ethane-1-sulfonamide}
$$
Yield : 50–65%, with purification via recrystallization from ethanol/HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.
- Acid Scavengers : Molecular sieves (4Å) mitigate HCl liberation during salt formation.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, SO2NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH2NH2), 3.01 (q, J = 7.6 Hz, 2H, SO2CH2), 1.35 (t, J = 7.6 Hz, 3H, CH3).
HPLC Purity : ≥98% (C18 column, 0.1% TFA in H2O/MeCN).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 75 | 95 | Moderate |
| Organometallic | 65 | 97 | High |
| Reductive Amination | 60 | 90 | Low |
Industrial-Scale Considerations
- Cost Efficiency : Organometallic methods reduce waste but require cryogenic conditions.
- Regulatory Compliance : Residual metal content (Mg, Li) must meet ICH Q3D guidelines.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen participates in nucleophilic substitution reactions due to electron withdrawal by the sulfonyl group. For example:
Reaction with Hydrazine Hydrate
In dimethyl sulfoxide (DMSO), this compound reacts with aqueous hydrazine hydrate under reflux to form substituted phenyl hydrazines. A representative protocol involves:
-
Conditions : 60–127°C, 4–22 hours, 2.0–4.5 equivalents of sodium bisulfite .
-
Outcome : Yields of 72–90% for hydrazine derivatives, with precipitation upon dilution with hot water .
| Reaction Component | Quantity/Parameter | Role |
|---|---|---|
| N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride | 0.5–2.18 mol | Substrate |
| Hydrazine hydrate | 17.5 mol (1000 ml) | Nucleophile |
| DMSO | 0.2 M solvent | Polar aprotic solvent |
| Sodium bisulfite | 3.5–4.5 equivalents | Reducing agent |
Reductive Coupling with Aryl Sulfinates
The compound undergoes nitro-sulfinate reductive coupling in DMSO, mediated by sodium bisulfite, to form aryl sulfonamides. Key steps include:
-
Mechanism :
Experimental Data
| Entry | Reaction Variation | Conversion to Product (%) | Byproduct Formation (%) |
|---|---|---|---|
| 1 | Standard conditions | 50 | 21 |
| 2 | Without FeCl₂ | 62 | 17 |
| 5 | NaHSO₃ replaced with SnCl₂ | 34 | <5 |
Acid-Base Reactivity
The aminomethyl group (-CH₂NH₂) introduces additional basicity, enabling:
-
Protonation : Forms water-soluble salts in acidic media (e.g., hydrochloride salt).
-
Coordination : Binds to metal ions, potentially influencing catalytic or biological activity.
Thermal Stability and Decomposition
Under reflux conditions in DMSO (127°C), the compound remains stable for up to 22 hours. Degradation occurs above 160°C, producing:
Scientific Research Applications
Antimicrobial Properties
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride exhibits significant antimicrobial activity, making it a candidate for further development as an antibiotic agent. Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folate synthesis pathways. This action is critical in treating bacterial infections and has been extensively studied in various clinical settings.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Mechanism of Action | Notable Uses |
|---|---|---|
| This compound | Inhibition of folate synthesis | Potential antibiotic |
| Sulfanilamide | Inhibition of dihydropteroate synthase | Broad-spectrum antibiotic |
| Trimethoprim | Inhibition of dihydrofolate reductase | Used with sulfamethoxazole for UTIs |
Immunomodulatory Effects
Recent studies have suggested that this compound may enhance immune responses when used as a co-adjuvant in vaccinations. Research indicates that this compound can prolong the activation of immune pathways, such as NF-κB and ISRE, which are crucial for effective immune responses.
Case Study: Vaccination Enhancement
In murine models, the compound was tested alongside monophosphoryl lipid A (MPLA) as a co-adjuvant. Results showed that it significantly enhanced antigen-specific immunoglobulin responses compared to MPLA alone, indicating its potential role in vaccine formulations aimed at improving efficacy against various pathogens .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on this compound have revealed insights into how modifications to its structure can influence biological activity. Systematic investigations into the phenyl rings and amide nitrogen have identified key sites that can tolerate substitutions for enhanced activity.
Table 2: Key Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| 2-Methoxy substitution | Increased NF-κB activation |
| Removal of 4-chloro group | Loss of activity |
| Introduction of aryl azide | Potential for affinity labeling |
Drug Design Implications
The unique structural features of this compound position it as a promising scaffold for drug design. Its ability to interact with various biological targets allows for the exploration of new therapeutic agents, particularly in treating infectious diseases and modulating immune responses.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to the sulfonamide class, distinguished by its aminomethylphenyl substituent. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Sulfonamide vs. Carboxamide: The target compound and ’s sulfonamide share sulfonamide backbones but differ in substituents (aminomethyl vs. nitro).
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s aminomethyl group is electron-donating, which may enhance solubility and stability compared to the nitro group in ’s compound, which is electron-withdrawing .
- Hydrochloride Salts : All compounds are hydrochloride salts, improving aqueous solubility and crystallinity.
Key Observations:
- Melting Points : Carboxamide derivatives (e.g., compound 46) exhibit high melting points (>250°C), likely due to strong intermolecular hydrogen bonding. Sulfonamides may have variable melting points depending on substituents.
- Synthesis Yields : The target compound’s yield is unspecified, but carboxamide analogs in show yields ranging from 44% to 99%, reflecting variability in synthetic efficiency .
Biological Activity
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily due to its structural properties. This compound is characterized by an aminomethyl group attached to a phenyl ring and an ethane-1-sulfonamide moiety. Its molecular formula indicates a molecular weight of approximately 250.75 g/mol, placing it within a class of compounds known for their diverse biological applications, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its role as a competitive inhibitor of dihydropteroate synthetase (DHPS). This enzyme is crucial in the bacterial synthesis of folic acid, which is essential for nucleic acid synthesis and overall bacterial growth. By inhibiting DHPS, the compound effectively disrupts bacterial metabolism, making it a candidate for antibacterial applications.
Antimicrobial Activity
Research has shown that compounds within the sulfonamide class, including this compound, possess notable antimicrobial properties. A study evaluated various sulfonamide derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using conventional agar-dilution methods. While specific MIC values for this compound were not detailed in the literature, similar compounds have demonstrated effective antimicrobial activity with MIC values typically below 100 µM .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
In a recent study focusing on the design and synthesis of novel sulfonamide derivatives, researchers reported that specific modifications to the sulfonamide structure could enhance both antibacterial potency and reduce cytotoxicity. For instance, compound R10L4 exhibited significant inhibitory activity against wild-type HIV-1 and various mutant strains while demonstrating lower cytotoxicity compared to traditional treatments .
Applications in Medicine
The therapeutic potential of this compound extends beyond antimicrobial applications. Its structural characteristics allow for exploration in various therapeutic contexts:
- Antibacterial Treatments : As an inhibitor of DHPS, it holds promise in treating bacterial infections resistant to conventional antibiotics.
- Antiviral Research : Similar compounds have shown efficacy against viral infections, particularly HIV, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, indicating broader pharmacological applications.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its efficacy and safety profile. Structure-activity relationship (SAR) studies are crucial for identifying modifications that can improve potency against resistant bacterial strains while minimizing side effects.
Q & A
Q. What are the common synthetic routes for N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, derivatives like N-(4-(aminomethyl)phenyl)benzamide hydrochlorides are prepared by reacting activated carboxylic acids (e.g., 2-hydroxybenzoyl chloride) with 4-(aminomethyl)aniline in polar solvents (e.g., DMF), followed by HCl salt formation . Optimization includes:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance reactivity and solubility.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by resolving aromatic protons (δ 6.8–8.1 ppm) and sulfonamide/amine moieties (δ 2.1–4.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 0.88–1.82 minutes) and UV-Vis spectra (λmax ~255 nm) assess purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C16H18ClN3O2: 328.1055) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. Stability is improved via reduced hygroscopicity and oxidative degradation. For example, similar sulfonamide salts exhibit >5-year stability at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer : SAR studies involve systematic substitution at the phenyl or sulfonamide groups. For example:
- Electron-donating groups (e.g., -OCH3): Increase solubility but may reduce enzyme binding affinity.
- Halogen substituents (e.g., -Br): Enhance hydrophobic interactions, as seen in N-(4-(aminomethyl)phenyl)-5-bromo-2-hydroxybenzamide hydrochloride, which showed altered bioactivity .
Use in vitro assays (e.g., enzyme inhibition) and computational docking to correlate substituent effects with activity .
Q. How should researchers address contradictions in biological activity data between similar derivatives?
- Methodological Answer : Contradictions may arise from subtle structural differences (e.g., regioisomerism or stereochemistry). For example:
- Positional isomers : 2- vs. 4-fluorophenyl derivatives exhibit divergent enzyme inhibition due to steric effects .
- Enantiomers : (R)- and (S)-configurations of related compounds show distinct binding to chiral targets .
Resolve discrepancies using orthogonal assays (e.g., SPR for binding kinetics) and crystallography to visualize binding modes .
Q. What in vitro models are suitable for assessing neuropharmacological effects of this compound?
- Methodological Answer : Prioritize models relevant to sulfonamide targets, such as:
Q. What computational methods predict interactions with enzymes like carbonic anhydrase or KLK6?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding:
Q. How can researchers design derivatives with modified pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- Methodological Answer : Apply the following strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
